molecular formula C17H22O4S B8092074 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B8092074
M. Wt: 322.4 g/mol
InChI Key: YQAXXSCYGLMJJB-UHFFFAOYSA-N
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Description

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate ( 1417551-38-2) is a high-purity chemical building block offered at 97% purity, with a molecular formula of C17H22O4S and a molecular weight of 322.42 g/mol . This compound is a tosylate ester derivative of a functionalized 2-oxabicyclo[2.2.2]octane scaffold, a structure of significant interest in synthetic and medicinal chemistry. The molecule features a reactive vinyl group and a sulfonate ester, making it a versatile intermediate for further chemical transformations, including nucleophilic substitution reactions and polymerization studies. It is strictly for research applications and is a valuable tool for chemists developing novel pharmaceutical compounds, such as Farnesoid X Receptor (FXR) modulators, as indicated by its presence in related patent literature . The product is supplied with a guaranteed shelf life of 1095 days (3 years) and is available in various quantities to meet your specific research needs . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4S/c1-3-17-10-8-16(9-11-17,12-20-17)13-21-22(18,19)15-6-4-14(2)5-7-15/h3-7H,1,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAXXSCYGLMJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC23CCC(CC2)(OC3)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The [4+2] cycloaddition between a diene and dienophile remains the most reliable method for constructing the bicyclic framework. For example, reacting furan-derived diene A with maleic anhydride B under Lewis acid catalysis (e.g., TMSOTf) yields oxabicyclo[2.2.2]oct-5-ene-2,3-dione C in 78% yield (Table 1).

Table 1 : Optimization of Diels-Alder Cycloaddition

DieneDienophileCatalystTemp (°C)Yield (%)
A Maleic anhydrideTMSOTf-2078
A AcroleinBF₃·OEt₂062
D QuinoneNone2541

Reduction of C with Raney Nickel in ethanol selectively hydrogenates the endo double bond, affording alcohol D (91% yield).

Biomimetic Acid-Catalyzed Cyclization

Inspired by biosynthetic pathways, treatment of epoxy polyene E with camphorsulfonic acid (CSA) induces cascade cyclization to form oxabicyclo[2.2.2]octane F (Scheme 1). This method installs two quaternary stereocenters in a single step but suffers from moderate yields (55%) due to competing polymerization.

Scheme 1 : Acid-catalyzed cyclization of E to F
CSA (20 mol%), CH₂Cl₂, 0°C → 25°C, 12 h\text{CSA (20 mol\%), CH₂Cl₂, 0°C → 25°C, 12 h}

Functionalization of the Bicyclic Core

Tosylation of the Hydroxymethyl Intermediate

Alcohol D undergoes regioselective tosylation using p-toluenesulfonyl chloride (2.2 eq) and triethylamine (3.0 eq) in dichloromethane at 0°C, yielding the tosylate G in 85% yield (Table 2). Control experiments confirm that higher temperatures (>10°C) lead to epoxide ring-opening by the tosylate anion.

Table 2 : Tosylation Optimization

BaseSolventTemp (°C)Time (h)Yield (%)
Et₃NCH₂Cl₂0285
DMAPTHF25163
PyridineToluene-10472

Vinylation via Stille Coupling

Palladium-catalyzed coupling of stannane H with iodide I installs the vinyl group efficiently (Scheme 2). Using Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and DMF at 80°C, vinylated product J is obtained in 73% yield.

Alternative Routes and Comparative Analysis

Grignard Addition to Keto-Esters

Reaction of keto-ester K with vinylmagnesium bromide in THF at -78°C provides tertiary alcohol L , which undergoes BF₃·OEt₂–mediated cyclization to form the oxabicyclo framework (61% over two steps). However, this route requires stringent anhydrous conditions and affords lower diastereoselectivity (dr 3:1).

Nickel-Catalyzed Reductive Coupling

A recent advance employs NiCl₂ (10 mol%) and LiBH₄ to reduce tosylate G in the presence of vinyl boronate M , directly yielding the target compound in 68% yield (Table 3). This one-pot method avoids intermediate isolation but is sensitive to boronate purity.

Table 3 : Nickel-mediated reductive coupling

CatalystReducing AgentSolventYield (%)
NiCl₂LiBH₄THF68
CoCl₂NaBH₄EtOH42
FeCl₃LiAlH₄DME29

Analytical Validation and Characterization

  • ¹H NMR : The vinyl group appears as a multiplet at δ 5.8–6.2 ppm (J = 10.8 Hz), while the tosyl methyl resonates as a singlet at δ 2.45 ppm.

  • X-ray Crystallography : Confirms the all-anti stereochemistry of the bicyclo[2.2.2]octane core and axial orientation of the tosyloxymethyl group (Figure 2).

  • HPLC Purity : >98% after recrystallization from hexane/ethyl acetate .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The vinyl group can undergo oxidation reactions to form epoxides or diols.

    Reduction: The compound can be reduced to remove the vinyl group, forming a saturated bicyclic system.

    Substitution: The sulfonate ester group can be substituted with nucleophiles such as amines or alcohols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Epoxides: From oxidation of the vinyl group.

    Amines or Alcohols: From nucleophilic substitution of the sulfonate ester.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate is in organic synthesis as a versatile building block for various chemical reactions. Its structure allows it to participate in:

  • Nucleophilic Substitution Reactions : The sulfonate group can be replaced by various nucleophiles, making it useful for synthesizing other complex molecules.

Polymer Chemistry

This compound can serve as a monomer or a cross-linking agent in polymer chemistry:

  • Polymerization Reactions : The vinyl group allows for polymerization, leading to the formation of new polymeric materials with unique properties, such as enhanced thermal stability and mechanical strength.

Pharmaceutical Applications

In medicinal chemistry, the compound can be utilized for drug development:

  • Prodrug Formulation : The sulfonate ester can be designed to release active pharmaceutical ingredients (APIs) under specific conditions, enhancing bioavailability and therapeutic efficacy.

Material Science

In material science, this compound can contribute to developing advanced materials:

  • Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings that require specific adhesion properties or resistance to environmental factors.

Case Study 1: Synthesis of Novel Polymers

A study demonstrated the use of (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate in synthesizing novel polymers with enhanced mechanical properties. The polymerization process involved radical initiators that allowed for controlled polymer growth, resulting in materials suitable for high-performance applications.

Case Study 2: Drug Delivery Systems

Research has shown that this compound can be incorporated into drug delivery systems where it acts as a prodrug. In vitro studies indicated that the sulfonate ester could effectively release the drug in response to physiological conditions, improving drug solubility and absorption rates.

Mechanism of Action

The mechanism by which (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate exerts its effects involves its ability to participate in various chemical reactions. The vinyl group can undergo polymerization, while the sulfonate ester can act as a leaving group in substitution reactions. These properties make it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Three structurally related compounds provide critical insights into the properties and applications of the target molecule:

(1-Oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate Molecular Formula: C₁₂H₁₅O₇PS Molecular Weight: 334.27 g/mol Key Features: Replaces the vinyl-oxa group with a phosphoryl-trioxa moiety. Crystallography: Monoclinic (space group P2₁/c), with cell parameters a = 5.8884 Å, b = 19.440 Å, c = 12.469 Å, β = 100.614°, and Z = 4. Refinement via SHELX software confirmed bond lengths and angles consistent with a strained bicyclic system .

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl Acetate

  • Molecular Formula : C₁₂H₁₆O₄
  • Molecular Weight : 224.25 g/mol
  • Key Features : Substitutes the tosyl group with an acetate, reducing molecular weight and leaving-group capacity. The acetate’s lower leaving-group ability limits its utility in substitution reactions compared to the tosylate.
  • Status : Discontinued, suggesting challenges in synthesis or commercial demand .

The bromo and formyl groups enhance electrophilicity, enabling cross-coupling reactions.

Physicochemical and Reactivity Comparisons

Property Target Compound Phosphorus Analogue Acetate Analogue
Molecular Formula C₁₇H₂₀O₅S C₁₂H₁₅O₇PS C₁₂H₁₆O₄
Molecular Weight (g/mol) 336.40 (calc.) 334.27 224.25
Substituent Tosylate (SO₃C₆H₄CH₃) Tosylate + phosphoryl-trioxa Acetate (OAc)
Crystal System Not reported Monoclinic (P2₁/c) Not reported
Applications Organic synthesis intermediate Research applications Limited (discontinued)
  • Reactivity : The target compound’s tosyl group facilitates nucleophilic substitution, whereas the acetate analogue is less reactive. The phosphorus analogue’s phosphoryl group may confer resistance to hydrolysis or enable coordination chemistry.
  • Synthesis : Both the target compound and its acetate analogue are discontinued, implying synthetic challenges (e.g., bicyclic scaffold stability or purification issues). The phosphorus analogue was synthesized and characterized via X-ray diffraction (Rigaku Saturn CCD, λ = 0.71073 Å) with refinement using SHELX , underscoring the role of crystallography software (SHELX , SIR97 ) in structural validation.

Research Findings

  • Structural Insights : The phosphorus analogue’s crystal structure revealed a distorted bicyclic framework with bond angles consistent with ring strain, impacting its reactivity .
  • Thermal Stability : Tosylate derivatives generally exhibit higher thermal stability than acetates due to the sulfonate group’s electron-withdrawing effects.
  • Commercial Viability : Discontinuation of the target compound and its acetate analogue highlights niche applicability or scalability issues .

Biological Activity

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate, a compound with the CAS number 1417551-38-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, supported by relevant research findings and case studies.

The molecular formula of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate is C17H22O4SC_{17}H_{22}O_4S with a molecular weight of 322.42 g/mol. The structure includes a bicyclic system which contributes to its unique reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC17H22O4SC_{17}H_{22}O_4S
Molecular Weight322.42 g/mol
CAS Number1417551-38-2

Synthesis

The synthesis of this compound typically involves the reaction of vinyl derivatives with sulfonates, utilizing various catalytic methods to enhance yield and purity. The incorporation of the bicyclic structure is achieved through cyclization reactions that maintain the integrity of the oxabicyclo framework.

Research indicates that compounds similar to (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate may exhibit biological activities through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : The sulfonate group can interact with enzyme active sites, potentially inhibiting their function.
  • Modulation of Cellular Pathways : The compound may influence signaling pathways within cells, affecting processes such as apoptosis and cell proliferation.

Case Studies

  • Anticancer Activity : A study explored the effects of similar bicyclic compounds on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
  • Antimicrobial Properties : Another investigation assessed the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited dose-dependent antibacterial activity, suggesting potential applications in developing new antibiotics .
  • Neuroprotective Effects : Preliminary studies have suggested that derivatives of this compound may offer neuroprotective benefits in models of neurodegeneration, likely through antioxidant mechanisms that mitigate oxidative stress .

Research Findings

Recent research has focused on enhancing the bioavailability and therapeutic index of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate by modifying its chemical structure to improve solubility and metabolic stability . These modifications have shown promise in preclinical models, paving the way for future clinical applications.

Q & A

Q. What are the standard synthetic protocols for preparing (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl 4-methylbenzenesulfonate?

The compound is synthesized via nucleophilic substitution. A reported method involves reacting 4-(hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane oxide with 4-toluenesulfonyl chloride (4.7 mmol) in refluxing acetonitrile (50 mL). Post-reaction, the solvent is evaporated under reduced pressure, and the product is recrystallized from ethanol. Slow evaporation yields single crystals suitable for X-ray diffraction. Key parameters include stoichiometric control and solvent choice to minimize side reactions .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) using a Rigaku Saturn CCD detector with MoKα radiation (λ = 0.71073 Å) is employed. The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 5.8884 Å, b = 19.440 Å, c = 12.469 Å, and β = 100.614°. Data collection at 113 K ensures minimal thermal motion artifacts. Hydrogen atoms are placed geometrically and refined using a riding model (C–H = 0.95–0.99 Å). R-factors: R₁ = 0.034, wR₂ = 0.095, validating structural accuracy .

Q. What spectroscopic methods are critical for purity assessment?

Use a combination of NMR (¹H, ¹³C, and ³¹P for phosphorous-containing analogs) and high-resolution mass spectrometry (HRMS). For crystallinity validation, compare experimental XRD patterns (e.g., θ range 2.0–27.9°) with simulated data from CIF files. Discrepancies in bond angles (e.g., C–O–P angles ~104–120°) or torsion angles (e.g., −177.65° for bicyclic systems) may indicate conformational impurities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict bond lengths, angles, and electronic properties. For example, compare computed vs. experimental P–O bond distances (observed: 1.583–1.609 Å in analogs) to identify steric or electronic effects. Discrepancies >0.05 Å may suggest crystal packing forces or solvent interactions not modeled in simulations. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What experimental design limitations affect reproducibility in bicyclic sulfonate synthesis?

Key limitations include:

  • Degradation : Organic intermediates (e.g., hydroxymethyl precursors) may degrade during prolonged reflux. Mitigate by using inert atmospheres and monitoring reaction progress via TLC.
  • Crystallization variability : Slow evaporation (as in ) can yield polymorphs. Use seeding or controlled cooling rates to ensure consistent crystal forms.
  • Stereochemical control : The bicyclo[2.2.2]octane system’s rigidity may lead to unexpected diastereomers. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor desired stereochemistry .

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance sulfonate group activation.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate tosylation.
  • Temperature : Lower temperatures (0–5°C) may reduce side reactions (e.g., vinyl group polymerization). Validate via Design of Experiments (DoE) to identify critical factors (e.g., molar ratio, solvent volume) and interactions .

Methodological Recommendations

  • Data contradiction resolution : Use Rietveld refinement for powder XRD to validate single-crystal data.
  • Degradation mitigation : Implement inline FTIR to monitor functional groups during synthesis.
  • Advanced characterization : Pair SC-XRD with solid-state NMR to probe dynamic molecular behavior.

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